Tert-butyl 6-(methylamino)pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mechanism of Action
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, Tert-butyl 6-(methylamino)pyridazine-3-carboxylate can block these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell death in cancer cells, inhibit the growth and spread of tumors, and enhance the activity of immune cells that can help to fight cancer. However, it can also have some toxic effects on healthy cells, particularly in the blood and immune system.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate is its specificity for BTK, which can make it more effective and less toxic than other kinase inhibitors. However, its limited solubility and low stability can make it difficult to work with in lab experiments. Additionally, its toxicity to healthy cells can make it challenging to determine the optimal dosage and treatment regimen.
Future Directions
There are several future directions for the research and development of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate. One area of focus is on improving its solubility and stability, which could make it easier to work with in lab experiments and increase its potential for clinical use. Another direction is on identifying biomarkers that can predict which patients are most likely to respond to Tert-butyl 6-(methylamino)pyridazine-3-carboxylate. Finally, there is ongoing research into combining Tert-butyl 6-(methylamino)pyridazine-3-carboxylate with other drugs or therapies to enhance its effectiveness and reduce its toxicity.
Synthesis Methods
The synthesis of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate involves a multi-step process that starts with the reaction of 2-cyanopyridine with tert-butylamine to form tert-butyl 2-cyanopyridine-3-carboxylate. This intermediate is then reacted with methylamine to form tert-butyl 6-(methylamino)pyridazine-3-carboxylate, which is the final product. The overall yield of the synthesis is around 20%.
Scientific Research Applications
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and spread of cancer cells in preclinical studies and is currently being evaluated in clinical trials.
properties
IUPAC Name |
tert-butyl 6-(methylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-6-8(11-4)13-12-7/h5-6H,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXGUJLGFICVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.